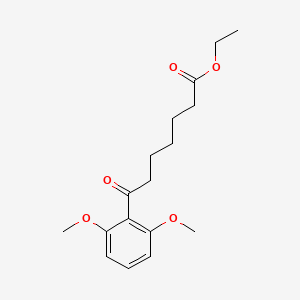

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate

Description

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-50-4) is a synthetic ester characterized by a heptanoate backbone substituted with a 2,6-dimethoxyphenyl ketone group. Its molecular formula is C₁₇H₂₄O₅ (average mass: 308.37 g/mol), featuring two methoxy groups at the ortho positions of the phenyl ring . This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis, where its electronic and steric properties influence reactivity and downstream applications.

Properties

IUPAC Name |

ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOSUTUSRKXYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623345 | |

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-50-4 | |

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

- Reactivity : The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives and can be reduced to yield alcohols. These transformations are essential for developing new compounds with desired properties.

Biology

- Biological Studies : The compound is utilized in studies to understand enzyme interactions and metabolic pathways. Its structure may influence binding affinity to various biological targets, making it valuable for drug development.

- Antiproliferative Activity : Research has indicated that derivatives of similar compounds exhibit moderate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Industry

- Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings.

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human epithelial lung carcinoma cells. This suggests potential as a lead compound in developing anticancer agents.

- Enzyme Interaction Research : In biochemical studies, the compound was shown to interact with specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

- Material Science Applications : Investigations into the use of this compound in creating novel materials have shown promising results in enhancing the properties of coatings and polymers used in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Derivatives

Ethyl 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-56-0)

- Molecular formula : C₁₇H₂₄O₅ (same as target compound).

- Substituents : Methoxy groups at 3,4-positions on the phenyl ring.

- This positional isomer may exhibit distinct solubility profiles due to altered hydrogen-bonding capacity .

Ethyl 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-67-3)

- Molecular formula : C₁₇H₂₄O₅.

- Substituents : Symmetric 3,5-dimethoxy substitution.

- Key differences : The symmetric substitution reduces steric hindrance compared to the 2,6-isomer, possibly improving synthetic accessibility. However, the meta-methoxy groups may weaken resonance stabilization of the ketone .

Ethyl 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoate

Methyl-Substituted Analogs

Ethyl 7-(2-Methylphenyl)-7-oxoheptanoate (CAS 122115-55-3)

- Molecular formula : C₁₆H₂₂O₃.

- Substituent : 2-methyl group.

- Key differences : The methyl group introduces steric hindrance but lacks the electron-donating resonance effects of methoxy. This results in a less polar compound (LogP likely higher than methoxy analogs) and reduced hydrogen-bonding capacity .

Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (CAS 898751-78-5)

Halogen-Substituted Derivatives

Ethyl 7-(4-Chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0)

- Molecular formula : C₁₅H₁₉ClO₃.

- Substituent : 4-chloro group.

- Key differences : The electronegative chlorine atom withdraws electron density, increasing the electrophilicity of the ketone. This enhances reactivity in nucleophilic acyl substitutions but may reduce solubility in polar solvents .

Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate (CAS 951886-28-5)

Extended Functionalization: Diketone Derivatives

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

- Molecular formula : C₁₆H₂₀O₅.

- Functional groups : Additional 4-oxo group.

- Key differences : The presence of two ketone groups increases oxidative susceptibility and broadens applications in cross-coupling reactions. However, the compound’s stability under basic conditions may be compromised .

Biological Activity

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a heptanoate chain with a ketone functional group and a 2,6-dimethoxyphenyl substituent. The synthesis typically involves:

- Friedel-Crafts Acylation : The reaction of 2,6-dimethoxybenzene with heptanoyl chloride in the presence of a Lewis acid catalyst.

- Oxidation : Using potassium permanganate or chromium trioxide to introduce the ketone group.

This compound can also undergo various transformations, such as reduction to yield corresponding alcohols or further oxidation to form carboxylic acids .

Anticancer Properties

Recent studies have demonstrated that derivatives of 7-oxoheptanoates exhibit moderate cytotoxicity against various cancer cell lines. For instance, one study highlighted the compound's ability to inhibit the proliferation of human epithelial lung carcinoma cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Epithelial Lung Carcinoma | 20.5 | |

| Breast Cancer Cell Line (MCF-7) | 15.0 | |

| Colon Cancer Cell Line (HT-29) | 25.0 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The presence of the ketone and methoxy groups may enhance its binding affinity to these targets, leading to altered cellular signaling pathways that promote apoptosis in cancer cells .

Study on Cytotoxicity

A significant study published in Cancer Research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase .

In Vivo Studies

In vivo experiments using murine models have shown promising results regarding the compound's efficacy in reducing tumor size without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for this compound .

Safety and Toxicity

While preliminary studies indicate potential therapeutic benefits, comprehensive toxicity assessments are necessary. Early findings suggest low acute toxicity; however, long-term studies are required to evaluate chronic exposure effects and potential genotoxicity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.